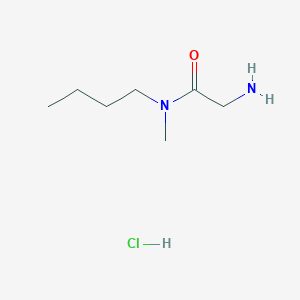

2-Amino-N-butyl-N-methylacetamide hydrochloride

Descripción general

Descripción

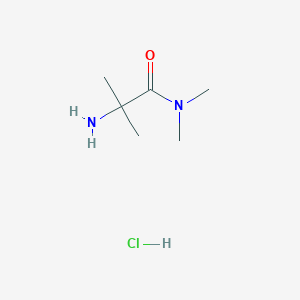

“2-Amino-N-butyl-N-methylacetamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O . It belongs to the class of organic compounds known as amides, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is also linked to a butyl and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom would be bonded to a butyl group (four carbon atoms in a row) and a methyl group (a single carbon atom). The compound would also have a hydrogen chloride (HCl) group attached, making it a hydrochloride salt .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. Without specific data on “2-Amino-N-butyl-N-methylacetamide hydrochloride”, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationships

- Agents for Overactive Detrusor Treatment : A study by Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, including compounds related to 2-Amino-N-butyl-N-methylacetamide hydrochloride. These compounds were evaluated for their activity in inhibiting detrusor contraction, a potential application in treating overactive bladder disorders. Among the synthesized compounds, several demonstrated effective inhibitory activity comparable to oxybutynin and less mydriatic activity, making them promising agents for the treatment of overactive detrusor (Take et al., 1992).

Radioreceptor Assay Development

- Cetamolol Hydrochloride Serum Level Measurement : In the context of beta-adrenoceptor antagonists like cetamolol hydrochloride, Stern (1984) developed a radioreceptor assay for measuring serum drug levels. Though not directly related to 2-Amino-N-butyl-N-methylacetamide hydrochloride, this research demonstrates the utility of developing specific assays for monitoring serum levels of similar compounds, which could be applicable for studying the pharmacokinetics of 2-Amino-N-butyl-N-methylacetamide hydrochloride (Stern, 1984).

Hydrolysis Kinetics and Mechanism in High-Temperature Water

- N-Substituted Amide Hydrolysis Study : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water. The study's findings on the hydrolysis reaction, pH dependence, and reaction rates contribute to understanding the behavior of similar N-substituted amides, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride, under various conditions (Duan et al., 2010).

Chemical Synthesis Techniques

- Reagents for Ester Preparation of N-Protected Amino Acids : Research by Thierry et al. (1998) on the use of trichloroacetimidates as reagents for esterification of N-protected amino acids under neutral conditions provides insights into methods that could potentially be applied to the synthesis or modification of compounds like 2-Amino-N-butyl-N-methylacetamide hydrochloride (Thierry et al., 1998).

Chemoselective Hydrolysis

- Chemoselective Hydrolysis of Trifluoroacetamide : Albanese et al. (1997) conducted a study on the chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates, which could be relevant for understanding the chemical behavior of related compounds, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride, under similar conditions (Albanese et al., 1997).

Amino Acid Derivatives Synthesis

- Synthesis of Aminopterin and Methotrexate Analogues : Rosowsky et al. (1991) synthesized 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate from 2-amino-5-(chloromethyl)pyrazine-3-carbonitrile. Their approach could provide insights into the synthesis of related compounds, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride (Rosowsky et al., 1991).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-butyl-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAKYTRNBOBSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-butyl-N-methylacetamide hydrochloride | |

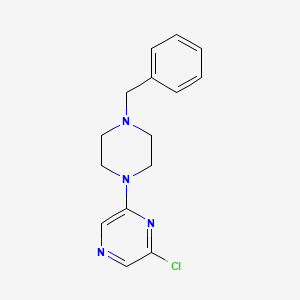

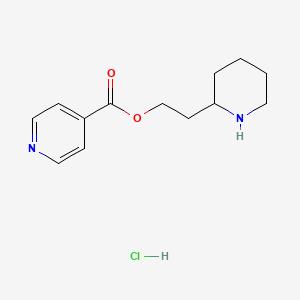

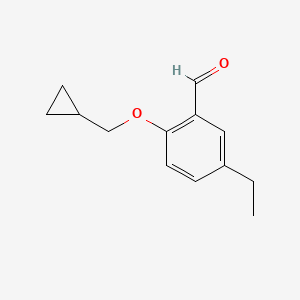

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)